Phenol, 2,2'-methylenebis[5-(dimethylamino)-
Description
Properties
CAS No. |
63468-95-1 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[[4-(dimethylamino)-2-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)14-7-5-12(16(20)10-14)9-13-6-8-15(19(3)4)11-17(13)21/h5-8,10-11,20-21H,9H2,1-4H3 |
InChI Key |
CFEFGULMFHEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach: Mannich Condensation
The predominant synthetic route for Phenol, 2,2'-methylenebis[5-(dimethylamino)-] involves the Mannich condensation reaction . This reaction typically employs:
- Phenol or substituted phenol as the aromatic substrate,
- Formaldehyde (or paraformaldehyde as a formaldehyde source),
- Dimethylamine as the amine component,
- Basic conditions to promote the reaction.
The Mannich reaction forms aminomethyl phenols by condensation of phenol, formaldehyde, and dimethylamine, often under controlled temperature and pH.
Specific Methodologies
Batch Addition of Phenol and Alkali Hydroxide to Formaldehyde Solution
A classical method described in a US patent (US2809999A) involves:
- Preparing an aqueous solution of phenol (unsubstituted at 2,6-positions) and sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- This solution is continuously added to an aqueous formaldehyde solution maintained at 55–80 °C.
- The reaction mixture is kept at this temperature for 3 to 8 hours to complete the formation of methylol phenol derivatives.
Key parameters:
| Parameter | Value/Range |
|---|---|
| Phenol to alkali hydroxide ratio | ~1 mole phenol : 0.8-1.2 moles hydroxide |
| Formaldehyde to phenol ratio | ~2 moles formaldehyde : 1 mole phenol |
| Temperature | 55–80 °C |
| Reaction time | 3–8 hours |
This method favors high yields of 2,6-dimethylol phenols, minimizing resin formation by maintaining formaldehyde excess during phenol addition.
Mannich Reaction with Para-cresol, Dimethylamine, and Formaldehyde in Ethanol
A laboratory-scale synthesis of 2-((dimethylamino)methyl)-4-methylphenol (a related aminomethyl phenol) was reported using:
- Para-cresol (11.0 g, 0.2 mol),
- Dimethylamine (11.0 g, 0.4 mol),
- Formaldehyde (37%, 11.0 g, 0.4 mol),
- Sodium hydroxide (3.0 g) dissolved in ethanol (150 mL).
The mixture was refluxed at 135–140 °C for 4 hours. A yellowish precipitate formed after 1.5 hours, isolated by filtration and recrystallized from ethanol, yielding 95% of product with melting point 69 °C.
This method highlights:
- Use of ethanol as solvent,
- Elevated reflux temperature,
- High yield and purity.
Use of Paraformaldehyde and Phenol with Dimethylamine Aqueous Solution (Solvent-Free or Aqueous Mannich Condensation)
A Chinese patent (CN102746168A) discloses a process using:
- In-situ depolymerization liquid of paraformaldehyde,
- Phenol,
- Dimethylamine aqueous solution.
Procedure:
- Mix phenol and dimethylamine aqueous solution at 0–70 °C.
- Add paraformaldehyde in batches over 0.5–1 hour.
- React the mixture at 30–100 °C for 1–4 hours.
- Separate oil and water phases, then perform vacuum distillation to isolate 2,4,6-tris(dimethylaminomethyl)phenol.
Advantages:
Alternative Synthetic Routes and Catalysis
Solvent-Free High-Temperature Synthesis Using Dimethylformamide Dimethyl Acetal
A solvent-free method for similar dimethylaminomethylene compounds involves:
- Reacting cyclopentanone with N,N-dimethylformamide dimethyl acetal and a base (DBU),
- Stirring at 190 °C with a condenser to remove methanol byproduct,
- Reaction time about 16 hours.
While this method is for cyclopentanone derivatives, the approach of solvent-free high-temperature Mannich-type condensation could be adapted for phenol derivatives.
Comparative Data Table of Preparation Methods
Research Discoveries and Insights
Excess formaldehyde during phenol addition reduces unwanted resin formation and allows higher reaction temperatures, improving yields of methylol phenols.
Use of paraformaldehyde in situ depolymerization offers a greener alternative to formaldehyde aqueous solutions, addressing storage, transport, and wastewater issues.
Reflux in ethanol with sodium hydroxide provides a straightforward lab-scale synthesis with high yield and purity, suitable for small-scale preparation.
Catalytic hydrogenolysis is effective for transforming acetamido intermediates into amino phenols, which may be precursors or analogs to the target compound.
Solvent-free high-temperature methods demonstrate the feasibility of Mannich-type condensations without solvents, with efficient removal of methanol byproduct, potentially adaptable for phenol derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenol, 2,2’-methylenebis[5-(dimethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
Phenol, 2,2’-methylenebis[5-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-methylenebis[5-(dimethylamino)- involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenol rings can undergo redox reactions, contributing to the compound’s antioxidant properties. The methylene bridge provides structural stability and rigidity, enhancing the compound’s overall effectiveness.
Comparison with Similar Compounds
Structural Analogs in Pyrazolone Derivatives
highlights pyrazolone dimers with structural similarities, such as 7m and 7n, which share the methylenebis linkage but incorporate pyrazolone rings instead of phenol groups.
Key Differences :
- 7m/7n exhibit higher molecular weights due to pyrazolone rings and additional methyl groups.
- LC-MS retention times (e.g., 2.06 min for 7m) suggest differences in polarity, likely due to the pyrazolone ring’s electron-withdrawing nature versus the phenol’s electron-donating hydroxyl group .
Substituent Variations in Methylenebis Phenols
Chlorinated Derivative
Compound: Phenol, 2,2'-methylenebis[4-chloro-, monosodium salt CAS: 10187-52-7 Molecular Formula: C₁₃H₁₀Cl₂O₂Na Key Properties:
- Chlorine substituents at the 4-position instead of dimethylamino groups.
Comparison :
- Electron Effects: Chlorine’s electronegativity increases acidity (lower pKa) compared to the dimethylamino-substituted compound.
- Solubility: The sodium salt form enhances water solubility, whereas the target compound’s dimethylamino groups may favor organic solvents .
Diethylamino-Substituted Analog
Compound: 2,2'-{1,2-Phenylenebis[nitrilo(E)methylylidene]}bis[5-(diethylamino)phenol] Molecular Formula: C₂₈H₃₄N₄O₂ Molecular Weight: 458.606 g/mol
Comparison :
- Bridging Group : A 1,2-phenylene bridge replaces the methylene group, increasing steric bulk and rigidity.
- Substituents: Diethylamino groups (vs.
Physicochemical Properties and Spectral Data
NMR Shifts
- 7m : ¹³C NMR peaks at δ 180.1 (pyrazolone carbonyl) and δ 128.4 (aromatic carbons), indicating distinct electronic environments compared to phenolic systems.
Acidity and Reactivity
- The target compound’s pKa of ~9.77 suggests moderate acidity, suitable for deprotonation in basic conditions. In contrast, chlorinated derivatives (e.g., CAS 10187-52-7) likely have lower pKa values due to electron-withdrawing effects .
Biological Activity
Phenol, 2,2'-methylenebis[5-(dimethylamino)-] is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of Phenol, 2,2'-methylenebis[5-(dimethylamino)-] contributes to its biological activity. The presence of dimethylamino groups enhances its reactivity and interaction with biological targets. The compound can form covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activities.
The mechanism of action of Phenol, 2,2'-methylenebis[5-(dimethylamino)-] involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition alters the normal biochemical pathways and can lead to therapeutic effects or toxicity depending on the target enzyme.
- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
Biological Activities
Phenol, 2,2'-methylenebis[5-(dimethylamino)-] exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that this compound has antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against ampicillin-resistant E. cloacae .
- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which can prevent oxidative stress-related damage in cells .
- Anti-inflammatory Effects : Research has suggested that it may reduce inflammation through the inhibition of nitric oxide production in macrophages .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits nitric oxide production |
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial effects of Phenol, 2,2'-methylenebis[5-(dimethylamino)-] against various pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential as a therapeutic agent for infections caused by resistant strains.
- Antioxidant Assessment : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound effectively reduced DPPH radicals in a concentration-dependent manner. This suggests its utility in formulations aimed at reducing oxidative stress.
- Inflammation Model : A murine model was utilized to assess the anti-inflammatory effects of the compound. Administration resulted in reduced levels of pro-inflammatory cytokines and decreased swelling in treated subjects compared to controls.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of phenolic compounds similar to Phenol, 2,2'-methylenebis[5-(dimethylamino)-]. It was found that modifications on the aromatic rings significantly influence the biological activity. Compounds with electron-donating groups exhibited enhanced antioxidant and anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
